molecular formula C24H27N3O2 B2754135 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide CAS No. 877632-00-3

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide

Cat. No.: B2754135
CAS No.: 877632-00-3
M. Wt: 389.499
InChI Key: XNHCFNXPXFDQNG-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide is a benzamide derivative featuring a furan-2-yl moiety, a 4-phenylpiperazine group, and a 4-methyl-substituted benzamide. Its synthesis and structural characterization are consistent with analogs reported in pharmacological and medicinal chemistry studies.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-19-9-11-20(12-10-19)24(28)25-18-22(23-8-5-17-29-23)27-15-13-26(14-16-27)21-6-3-2-4-7-21/h2-12,17,22H,13-16,18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHCFNXPXFDQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions. For instance, the synthesis might begin with the formation of a furan derivative, followed by the introduction of the phenylpiperazine group through a nucleophilic substitution reaction. The final step involves the coupling of the intermediate with 4-methylbenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,3-dione derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The furan ring and benzamide group may also contribute to the compound’s overall biological activity by interacting with different enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Core Motifs

The compound shares a core structure with several analogs, differing primarily in substituents on the benzamide, piperazine, or side chains. Key comparisons include:

Substituents on the Benzamide Group
  • BD38820 (CAS 877631-50-0) : Features a 2,6-difluorobenzamide group instead of 4-methylbenzamide. Fluorination enhances metabolic stability and may increase binding affinity to hydrophobic pockets in target proteins .
  • C18.- 7845662: Contains a thiazol-2-ylaminoethyl-thio-triazole moiety linked to benzamide. The sulfur atom in the thioether may improve lipophilicity but reduce solubility compared to the furan-oxygen system .
Piperazine Modifications
  • N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide: Incorporates a 2-methoxyphenyl group on piperazine and a nitrobenzamide.
  • Compound 7o () : Uses a 2,4-dichlorophenylpiperazine, which may enhance steric bulk and halogen bonding interactions, contrasting with the simpler phenyl group in the target compound .
Heterocyclic Replacements
  • Compound 19 (): Replaces furan with thiophene.

Physicochemical Properties

Data from analogs highlight trends in physical properties:

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound 411.44* Not reported 4-Methylbenzamide, furan
BD38820 411.44 Not reported 2,6-Difluorobenzamide
8b () 530.00 241–242 Chloro-trifluoromethylbenzoyl
8c () 464.00 263–266 3,4-Difluorobenzoyl

*Calculated based on molecular formula C23H23N3O2.

  • Melting Points : Higher melting points in fluorinated analogs (e.g., 8c at 263–266°C) suggest increased crystallinity due to halogenated substituents .
  • Molecular Weight : The target compound’s moderate molecular weight (~411 g/mol) aligns with Lipinski’s rule for drug-likeness, similar to BD38820 .

Biological Activity

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a furan ring and a phenylpiperazine moiety, is being investigated for its interactions with various biological targets, particularly in the context of neurological disorders and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N4O3, with a molecular weight of approximately 410.5 g/mol. The compound's structure facilitates interactions with biological receptors and enzymes, which is crucial for its pharmacological potential.

PropertyValue
Molecular FormulaC23H26N4O3
Molecular Weight410.5 g/mol
StructureStructure

While the specific mechanism of action for this compound is not fully elucidated, preliminary studies suggest that it may interact with several key biological pathways:

  • Adenosine Receptors : The compound may act as an antagonist or inverse agonist at A2A adenosine receptors, which are implicated in neurodegenerative diseases.
  • α1 Receptors : It exhibits antagonistic activity at α1 adrenergic receptors, influencing various physiological processes related to cardiovascular and central nervous system functions.
  • Acetylcholinesterase Inhibition : Similar compounds have shown acetylcholinesterase inhibitory activity, relevant for conditions like Alzheimer’s disease.

Pharmacological Studies

Research indicates that this compound has potential applications in treating neurological disorders due to its structural similarities to known psychoactive compounds. Its ability to modulate neurotransmitter systems suggests a role in managing symptoms associated with these conditions.

Neuropharmacological Effects

In a study examining the neuropharmacological effects of related compounds, it was found that derivatives containing the furan and phenylpiperazine moieties exhibited significant activity in modulating serotonin and dopamine receptor pathways. This suggests that this compound could similarly influence these neurotransmitter systems, warranting further investigation into its efficacy as an antidepressant or anxiolytic agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with similar compounds was conducted:

Compound NameStructure FeaturesBiological ActivityReference
Compound AFuran + PiperazineAntidepressant
Compound BFuran + MorpholineNeuroprotective
This compoundFuran + PhenylpiperazinePotential neuroactive properties

Q & A

Q. Q1. What are the established synthetic routes for N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of furan-2-carbaldehyde with a primary amine to form an imine intermediate.
  • Step 2 : Nucleophilic substitution with 4-phenylpiperazine under reflux in acetonitrile with a base (e.g., K₂CO₃) .
  • Step 3 : Amidation of the intermediate with 4-methylbenzoyl chloride in dichloromethane using triethylamine as a catalyst.
    Optimization : Reaction temperatures (60–80°C), solvent polarity, and stoichiometric ratios are critical. Monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane) ensures yield and purity .

Q. Q2. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • NMR (¹H and ¹³C) : Key for identifying the furan protons (δ 6.2–7.4 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and benzamide aromatic signals (δ 7.2–7.8 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 432.24) .
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

Q. Q3. What preliminary biological assays are recommended to screen this compound’s activity?

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Test against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) for neurodegenerative disease relevance .
  • Antimicrobial screening : Disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. Q4. How can molecular docking studies be applied to predict this compound’s interaction with AChE?

  • Software : Use AutoDock Vina or Schrödinger Suite for docking.
  • Protocol :
    • Prepare the protein structure (PDB: 4EY7) by removing water and adding polar hydrogens.
    • Generate ligand conformers with Open Babel.
    • Analyze binding poses for hydrogen bonds with catalytic triad (Ser203, His447) and π-π stacking with Trp86 .
  • Validation : Compare docking scores (<-7.0 kcal/mol) with known inhibitors (e.g., donepezil) .

Q. Q5. How can contradictory biochemical assay results (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal incubation) and plasma protein binding.
  • Solubility optimization : Use co-solvents (DMSO/PEG) or salt formation to enhance bioavailability.
  • Structural analogs : Modify the benzamide or piperazine moieties to improve membrane permeability .

Q. Q6. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Vary substituents on the benzamide (e.g., -NO₂, -Cl) or piperazine (e.g., 4-fluorophenyl).
  • Key parameters : LogP (lipophilicity), polar surface area (PSA), and hydrogen-bond donors/acceptors.
  • Data correlation : Use multivariate analysis to link structural features (e.g., electron-withdrawing groups) with AChE inhibition .

Q. Q7. What crystallographic methods are suitable for resolving this compound’s 3D structure?

  • X-ray diffraction : Grow single crystals via slow evaporation (solvent: methanol/chloroform).
  • Refinement : Use SHELXL for structure solution and Olex2 for visualization. Key metrics: R-factor (<0.05), bond length/angle deviations .
  • Applications : Confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .

Q. Q8. How can metabolic degradation pathways be identified to improve this compound’s stability?

  • LC-MS/MS analysis : Incubate with liver microsomes (human/rat) and identify metabolites (e.g., hydroxylation at furan ring).
  • CYP450 inhibition assays : Test isoform-specific activity (e.g., CYP3A4, CYP2D6) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to protect labile sites .

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